2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid
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Overview
Description
2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an acetic acid moiety attached to the 3rd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including bacterial infections and cancer. The compound’s ability to inhibit specific enzymes and pathways is of particular interest .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: Similar in structure but contains an oxygen atom instead of sulfur.
(6-bromo-2-oxo-benzothiazol-3-yl)-acetic acid phenyl ester: A phenyl ester derivative with different properties and applications.
Uniqueness
The uniqueness of 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRQIWFOAHDBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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